4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

TRPM8 Ion Channel Pain

4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 109029-99-4) is a sulfonamide-based benzoic acid derivative characterized by a 4-chloro substitution on the benzoic acid ring and a 4-methoxyphenyl moiety on the sulfamoyl nitrogen. This compound belongs to the broader class of sulfamoyl benzoic acids, many of which have been patented as TRPM8 receptor antagonists.

Molecular Formula C14H12ClNO5S
Molecular Weight 341.8 g/mol
CAS No. 109029-99-4
Cat. No. B3375272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
CAS109029-99-4
Molecular FormulaC14H12ClNO5S
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C14H12ClNO5S/c1-21-11-5-3-10(4-6-11)16-22(19,20)13-8-9(14(17)18)2-7-12(13)15/h2-8,16H,1H3,(H,17,18)
InChIKeyDRZUKKVFQKGWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid (CAS 109029-99-4): A Specialized Sulfamoyl Benzoic Acid Scaffold for Targeted TRPM8 and Cellular Assay Research


4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 109029-99-4) is a sulfonamide-based benzoic acid derivative characterized by a 4-chloro substitution on the benzoic acid ring and a 4-methoxyphenyl moiety on the sulfamoyl nitrogen . This compound belongs to the broader class of sulfamoyl benzoic acids, many of which have been patented as TRPM8 receptor antagonists [1][2]. Its structural features—an N-aryl sulfamoyl linkage and a free carboxylic acid—position it as a versatile scaffold for medicinal chemistry derivatization and as a potential modulator of ion channels and enzymes . The compound is commercially available from multiple suppliers at research-grade purity, typically 95% .

Why Generic Substitution Fails for 4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid: Structural Nuances Dictate Target Engagement


Within the sulfamoyl benzoic acid family, minor structural modifications profoundly alter biological activity and target selectivity. For example, in the TRPM8 antagonist series, changing the N-substituent from a 4-methoxyphenyl group to a pyridyl or benzyl moiety can shift potency by several orders of magnitude or confer selectivity among TRP channel subtypes [1]. Similarly, the position of the sulfamoyl group on the benzoic acid ring (3- vs. 4-substitution) determines the pharmacophore geometry and thus the ability to occupy the ligand-binding pocket [2][3]. Even within a single patent family, compounds with closely related structures display divergent IC50 values against TRPM8, underscoring that interchangeability cannot be assumed [1]. The evidence guide below provides the quantitative basis for distinguishing 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid from its nearest structural analogs, enabling rational procurement decisions.

Quantitative Differentiation Evidence: 4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid vs. Closest Structural Analogs


TRPM8 Antagonism: Micromolar Potency Against Rat TRPM8 with Menthol Activation

4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid inhibited rat TRPM8 channels expressed in HEK293 cells with an IC50 of 1.00 µM (1000 nM), assessed by reduction of menthol (20 µM)-stimulated intracellular Ca2+ increase. Under identical assay parameters but with icilin (0.25 µM) as the agonist, the same IC50 value was observed [1]. By comparison, the structurally related clinical candidate RQ-00203078 (a sulfamoyl benzoic acid derivative with a pyridyl-trifluoromethoxybenzyl substitution) exhibits rat TRPM8 IC50 values of 5.3–5.8 nM, representing approximately 172–189-fold greater potency [2]. Other compounds in the same patent family show IC50 values spanning from subnanomolar to >10 µM against human and rat TRPM8, demonstrating that potency is highly dependent on the N-substituent and ring substitution pattern [3].

TRPM8 Ion Channel Pain Cold Sensation Calcium Influx

Structural Differentiation from the 4-Sulfamoylbenzoic Acid Core: Regioisomeric Impact on Carbonic Anhydrase Selectivity

The unsubstituted 4-sulfamoylbenzoic acid (p-sulfamoylbenzoic acid) inhibits human carbonic anhydrase isoforms with the following profile: hCA I IC50 = 120 µM, hCA II IC50 = 15 µM, hCA IX IC50 = 24 µM, giving a hCA I/hCA II selectivity ratio of 8 and hCA IX/hCA II ratio of 1.6 [1]. The target compound, 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, features: (a) the sulfamoyl group at the 3-position rather than the 4-position; (b) an N-(4-methoxyphenyl) substituent on the sulfamoyl nitrogen; and (c) a chlorine atom at the 4-position. Each of these modifications is known to alter zinc-binding geometry and active-site occupancy in carbonic anhydrase isoforms [2][3]. While no direct CA inhibition data are available for the target compound, the regioisomeric shift from 4-sulfamoyl to 3-sulfamoyl rearrangement alone is sufficient to predict altered CA isoform selectivity, making the compound a distinct chemical probe relative to the widely used 4-sulfamoylbenzoic acid parent.

Carbonic Anhydrase Isoform Selectivity Sulfonamide Regioisomer

Reversed Sulfonamide Orientation: Distinguishing 4-Chloro-3-(N-arylsulfamoyl)benzoic Acid from 4-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic Acid

A direct structural isomer of the target compound is 4-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS 1018127-68-8), which shares the identical molecular formula C14H12ClNO5S (MW 341.8) but features a reversed sulfonamide orientation: the sulfonyl group is attached to the chloro-methoxyphenyl ring, and the nitrogen is linked to the benzoic acid ring . In the target compound (CAS 109029-99-4), the sulfonyl group is attached to the benzoic acid ring at the 3-position, and the nitrogen bears the 4-methoxyphenyl group. This reversed connectivity produces distinct pharmacophores: the target compound presents a benzoic acid directly conjugated to the sulfonyl group, while the isomer presents a benzoic acid as an N-linked substituent. These constitutional isomers are expected to exhibit different hydrogen-bonding patterns, acidity (pKa of the carboxylic acid), and target-binding geometries . Researchers requiring a specific sulfonamide orientation for structure-activity relationship studies must distinguish between these two commercially available isomers.

Sulfonamide Structural Isomer Orientation SAR

Differentiation from 3-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-4-chloro-benzoic Acid: Impact of N-Benzyl Substitution on Molecular Properties

3-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-4-chloro-benzoic acid (CAS not specified; MW 431.89, formula C21H18ClNO5S) represents an N,N-disubstituted analog of the target compound, with an additional benzyl group on the sulfamoyl nitrogen . This modification increases the molecular weight by 90.1 Da (from 341.8 to 431.9) and adds significant lipophilicity and steric bulk. The target compound (MW 341.8) is an N-monosubstituted sulfamoyl benzoic acid bearing only the 4-methoxyphenyl group. This distinction has important implications: (a) the target compound retains an acidic sulfamoyl N–H (pKa estimated 9–10, typical for aryl sulfonamides), enabling hydrogen-bond donor interactions and salt formation; (b) the N-benzyl analog lacks this N–H and presents a substantially different hydrogen-bonding profile and increased clogP . For applications requiring an N–H donor (e.g., certain enzyme active-site interactions or metal coordination), the target compound is the appropriate choice.

N-Benzyl Molecular Weight Lipophilicity Steric Bulk

Optimal Research and Industrial Application Scenarios for 4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid (CAS 109029-99-4)


TRPM8 Antagonist SAR Studies with a Micromolar-Potency N-(4-Methoxyphenyl) Scaffold

With a rat TRPM8 IC50 of 1.00 µM, this compound serves as a moderate-potency starting point for structure-activity relationship (SAR) campaigns targeting the TRPM8 cold-menthol receptor [1]. It is appropriate for laboratories seeking to explore the N-aryl sulfamoyl benzoic acid pharmacophore class without committing early to the complex synthetic routes required for more potent but structurally elaborate analogs such as RQ-00203078 (IC50 = 5.3 nM) [2]. The compound's relatively modest potency also makes it useful as a reference control in TRPM8 antagonist screening cascades, where a clear potency window above the assay floor is needed.

Carbonic Anhydrase Isoform Selectivity Probing Using a 3-Sulfamoyl Benzoic Acid Scaffold

The 3-sulfamoyl regioisomeric positioning of the target compound distinguishes it from the extensively studied 4-sulfamoylbenzoic acid series (hCA I IC50 = 120 µM, hCA II IC50 = 15 µM, hCA IX IC50 = 24 µM) and is predicted to produce altered zinc-binding geometry and isoform selectivity [3][4]. This compound is suitable for academic and industrial laboratories developing isoform-selective carbonic anhydrase inhibitors for glaucoma (hCA II), cancer (hCA IX), or other therapeutic indications, where access to novel chemotypes beyond the saturated 4-sulfamoyl series is a competitive advantage.

Procurement of a Defined Sulfonamide Connectivity for Chemical Biology Probe Development

When a project demands a sulfonamide with the specific connectivity 'benzoic acid–SO2–NH–aryl' (sulfonyl attached to the benzoic acid ring), CAS 109029-99-4 is the required compound. The constitutional isomer 4-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS 1018127-68-8) has the reversed connectivity 'aryl–SO2–NH–benzoic acid' and cannot substitute . Similarly, the N,N-disubstituted analog 3-[benzyl-(4-methoxy-phenyl)-sulfamoyl]-4-chloro-benzoic acid (MW 431.9) lacks the sulfamoyl N–H donor, making it unsuitable for applications requiring hydrogen-bond donation from the sulfonamide nitrogen . Rigorous specification of CAS 109029-99-4 during procurement ensures receipt of the correct constitutional isomer and N-substitution pattern.

Medicinal Chemistry Derivatization via the Free Carboxylic Acid Handle

The free benzoic acid moiety at the para position relative to the chlorine enables straightforward derivatization into amides, esters, or other conjugates. This compound can serve as a key synthetic intermediate for generating diverse compound libraries around the N-(4-methoxyphenyl)-sulfamoyl pharmacophore, as described in the general methods of the TRPM8 patent family where carboxylic acid intermediates are elaborated into final antagonists [2]. The carboxylic acid also imparts aqueous solubility at physiological pH, facilitating biochemical assay preparation.

Quote Request

Request a Quote for 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.